1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
CAS No.:
Cat. No.: VC16412857
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1,4-dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine -](/images/structure/VC16412857.png)
Specification
Molecular Formula | C11H15ClFN3S |
---|---|
Molecular Weight | 275.77 g/mol |
IUPAC Name | N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN3S.ClH/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9;/h3-4,7,13H,5-6H2,1-2H3;1H |
Standard InChI Key | FFPYUNDEVTZTMB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN(N=C1CNCC2=CC=C(S2)F)C.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features a 1,4-dimethylpyrazole ring linked via a methanamine bridge to a 5-fluoro-2-thienyl group. The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at positions 1 and 4 with methyl groups, while the thienyl group (a sulfur-containing heterocycle) is fluorinated at position 5. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1856022-27-9 |
Molecular Formula | |
Molecular Weight | 275.77 g/mol |
IUPAC Name | 1-(1,4-Dimethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine |
Stereoelectronic Features
The dimethyl groups on the pyrazole enhance ring stability through steric hindrance, while the fluorine atom on the thienyl group introduces electronegativity, potentially altering binding affinities in biological systems. The amine group facilitates hydrogen bonding, a critical feature for interactions with enzymatic targets .
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
Pyrazole Formation | Hydrazine hydrate, acetic acid, reflux | pH control, temperature modulation |
Methylation | Methyl iodide, K₂CO₃, DMF | Excess methylating agent |
Amine Coupling | NaBH₃CN, MeOH, rt | Catalytic hydrogenation |
Challenges in Synthesis
Key challenges include regioselectivity in pyrazole substitution and minimizing side reactions during thienyl group incorporation. Purification often requires chromatographic techniques due to the compound's moderate polarity .
Physicochemical Properties
Experimental Data
Available data from suppliers and chemical databases indicate:
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) based on structural analogs .
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Stability: Expected to be stable under ambient conditions but may degrade under strong acidic/basic environments due to the amine group.
Computational Predictions
In silico models (e.g., COSMO-RS) predict a logP value of ~2.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area (PSA) of 45 Ų aligns with orally bioavailable drugs .
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Celecoxib | COX-2 | 40 | Literature |
Tieniracetin | GABA-A receptor | 120 | Literature |
Analogous pyrazole-thienyl | Hypothetical kinase | N/A | Predicted |
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications could enhance selectivity:
-
Fluorine Replacement: Substituting fluorine with chlorine may alter electronic effects.
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Amine Functionalization: Converting the primary amine to a secondary or tertiary amine to modulate bioavailability.
Drug Delivery Considerations
The compound’s moderate logP and PSA suggest suitability for oral administration. Nanoformulation or prodrug strategies might address potential solubility limitations .
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